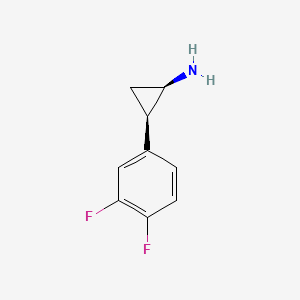

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Description

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a stereochemical configuration distinct from its more widely studied (1R,2S)-isomer.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414348-35-8, 1532594-73-2 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414348358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532594732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5653G934O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUC7UBF0ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one.

Formation of Nitro Intermediate: This intermediate is then converted to 1-(3’,4’-difluorophenyl)-3-nitro-propan-1-one using N,N-dimethylformamide, phloroglucinol, and sodium iodide.

Reduction: The keto group of the intermediate is stereochemically reduced to a hydroxyl group using chiral oxazaborolidine and borane dimethyl sulfide or borane-N,N-diethyl aniline complex in the presence of tetrahydrofuran.

Cyclopropanation: The resulting (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol is then cyclized to form (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane using triphenylphosphine and diethylazodicarboxylate in benzene.

Final Reduction: The nitro group is reduced to an amine group by catalytic hydrogenation with a palladium catalyst and zinc dust.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or zinc dust.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological and cardiovascular diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C9H10F2N

- Stereochemistry : (1R,2R) configuration, differing from the (1R,2S)-isomer in the spatial arrangement of substituents.

- Synthetic Relevance : Engineered biocatalysts, such as hemoglobin mutants, have been reported to produce (1R,2R)-configured intermediates (e.g., ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate) with >99% diastereoselectivity and 98% enantioselectivity . These intermediates can be hydrolyzed or further functionalized to yield the (1R,2R)-amine.

Comparison with Structurally Similar Compounds

2.1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

Role : The (1R,2S)-isomer is the key intermediate in ticagrelor synthesis, with established industrial-scale production methods .

Key Differences :

- The (1R,2S)-isomer is thermodynamically favored in most synthetic routes due to optimized chiral auxiliaries (e.g., L-menthol) and biocatalytic processes .

- The (1R,2R)-isomer requires specialized biocatalysts (e.g., Bacillus subtilis hemoglobin mutants) for selective synthesis, increasing production complexity .

2.2. (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine

Structure: Differs in fluorine substitution (mono- vs. di-fluorophenyl).

2.3. trans-(1R,2R)-2-(2,3-Difluorophenyl)cyclopropan-1-amine

Structure : Fluorine substitution at 2,3-positions instead of 3,4-positions.

Research Findings and Data Tables

Biological Activity

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a cyclopropane ring with a difluorophenyl substituent, which is believed to influence its biological activity.

- Molecular Formula : C9H9F2N

- CAS Number : 1532594-73-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act on various receptors or enzymes, altering their activity and leading to diverse biological effects.

Potential Targets:

- Receptors : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways.

- Enzymes : It could inhibit or activate enzymes involved in metabolic processes.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H1975 (NSCLC) | 0.5 | Inhibition of EGFR T790M mutation |

| SNU16 | 0.8 | Induction of apoptosis via caspase activation |

| KG1 | 0.6 | Cell cycle arrest at G2/M phase |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest it may have antidepressant-like activity through modulation of serotonin and norepinephrine pathways.

Study 1: Antitumor Efficacy in Xenograft Models

A recent study evaluated the efficacy of this compound in xenograft models of human tumors. The results indicated a significant reduction in tumor growth compared to control groups. The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.

Study 2: Neuropharmacological Assessment

Another investigation focused on the compound's effect on depression-like behaviors in rodent models. The findings showed that administration of this compound resulted in significant improvements in behavioral tests commonly used to assess antidepressant efficacy.

The synthesis of this compound typically involves several steps:

- Starting Material : 1,2-Difluorobenzene is reacted with 3-chloropropionyl chloride.

- Formation of Nitro Intermediate : Conversion to a nitro derivative using N,N-dimethylformamide.

- Reduction : Stereochemical reduction to yield the final amine product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, and how do they prioritize stereochemical control?

- Answer : The compound is synthesized via biocatalytic and asymmetric chemical methods:

- Biocatalytic Cyclopropanation : Engineered enzymes (e.g., Bacillus subtilis hemoglobin mutants) enable stereoselective cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving >99% diastereoselectivity and 98% enantiomeric excess .

- Hofmann Rearrangement : Trans-cyclopropanecarboxamide intermediates undergo rearrangement to yield the amine, with purity ensured by chiral chromatography .

- Kinetic Resolution : Lipases (e.g., Candida antarctica lipase B) resolve racemic mixtures of cyclopropane esters, favoring the (1R,2R)-configuration .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Answer :

- X-ray Crystallography : Resolves absolute configuration of crystalline derivatives (e.g., mandelate salts) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, validated against reference standards .

- NMR Spectroscopy : -NMR identifies para/meta fluorine substitution patterns, while NOESY confirms cyclopropane ring geometry .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s receptor binding affinity and metabolic stability?

- Answer :

- Fluorine Effects : The 3,4-difluorophenyl group enhances lipophilicity and P2Y12 receptor binding in Ticagrelor analogs by reducing metabolic oxidation and improving membrane permeability .

- Cyclopropane Rigidity : The strained ring enforces a planar conformation, optimizing interactions with the receptor’s hydrophobic pocket .

- Comparative Data :

| Derivative | Substitution | Binding Affinity (IC₅₀) | Metabolic Half-Life |

|---|---|---|---|

| (1R,2R)-3,4-diF | 3,4-difluoro | 1.2 nM | 8.5 h |

| (1R,2R)-4-F | 4-fluoro | 5.6 nM | 4.2 h |

| (1R,2R)-H | No fluorine | 22.3 nM | 2.1 h |

| Data inferred from Ticagrelor structure-activity studies . |

Q. What strategies resolve contradictions in reported enantioselectivity during biocatalytic synthesis?

- Answer : Contradictions arise from enzyme-substrate mismatches or non-optimized reaction conditions. Solutions include:

- Directed Evolution : Tailor enzyme active sites (e.g., hemoglobin Y25L/T45A/Q49A mutant) to favor (1R,2R)-product .

- Solvent Engineering : Use biphasic systems (e.g., hexane/water) to enhance substrate solubility and reduce diffusional limitations .

- Flow Chemistry : Continuous flow reactors improve mixing and reduce reaction time (e.g., 79% yield in 2 hours vs. 12 hours in batch) .

Q. How can researchers mitigate urea impurity formation during the synthesis of this compound?

- Answer : Urea impurities arise from amine-carbamate intermediates. Mitigation strategies:

- Temperature Control : Limit reaction temperatures to <40°C during Hofmann rearrangement to prevent carbamate dimerization .

- Chromatographic Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the amine from urea byproducts .

- In Situ Quenching : Add scavengers (e.g., trisamine) to trap residual phosgene derivatives .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), CNS permeability (+), and CYP450 inhibition (CYP2C19: moderate) .

- Molecular Dynamics (MD) : Simulate binding to P2Y12 receptors using homology models derived from GPCR databases (e.g., PDB ID: 4NTJ) .

- Toxicity Profiling : QSAR models predict low hepatotoxicity (LD₅₀ > 500 mg/kg) but potential hERG channel inhibition (IC₅₀ ~ 1 µM) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.